4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Carbonic Anhydrase Inhibition Fluorine Effect Benzenesulfonamide

4-Fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338423-30-6; molecular formula C₁₈H₂₀FN₃O₂S; MW 361.43) is a fluorinated benzenesulfonamide derivative bearing a 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazole moiety. It belongs to a broader class of benzenesulfonamide-benzimidazole conjugates that have been designed and synthesized as inhibitors of carbonic anhydrase (CA) isozymes, including CA I, II, VII, XII, and XIII.

Molecular Formula C18H20FN3O2S
Molecular Weight 361.44
CAS No. 338423-30-6
Cat. No. B2747311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
CAS338423-30-6
Molecular FormulaC18H20FN3O2S
Molecular Weight361.44
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C(C)C
InChIInChI=1S/C18H20FN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3
InChIKeyLCHDCMVXUQXFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338423-30-6): Structural and Pharmacological Baseline


4-Fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338423-30-6; molecular formula C₁₈H₂₀FN₃O₂S; MW 361.43) is a fluorinated benzenesulfonamide derivative bearing a 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazole moiety . It belongs to a broader class of benzenesulfonamide-benzimidazole conjugates that have been designed and synthesized as inhibitors of carbonic anhydrase (CA) isozymes, including CA I, II, VII, XII, and XIII [1]. Structurally, it features a para-fluoro substituent on the benzenesulfonamide ring and an N-1 isopropyl group on the benzimidazole core, distinguishing it from closely related analogs that bear methyl, chloro, or alternative N-alkyl substituents . The compound is commercially available at research-grade purity (≥95% by HPLC) from multiple suppliers for use as a chemical probe, building block, or reference standard in medicinal chemistry and biochemical assay development .

Why Generic Substitution of 4-Fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide Fails: The Fluorine Advantage and N-Alkyl Specificity


Substituting this compound with a non-fluorinated or differently N-alkylated benzenesulfonamide-benzimidazole analog can lead to quantitatively meaningful differences in target binding and selectivity. Published studies on this chemotype demonstrate that the para-fluoro substituent on the benzenesulfonamide ring enhances binding potency toward carbonic anhydrase isozymes compared with non-fluorinated analogs (e.g., 4-methyl or 4-chloro derivatives) [1]. In addition, the N-1 isopropyl group on the benzimidazole core provides a distinct steric and lipophilic profile compared with N-methyl analogs (e.g., CAS 338410-92-7), which can influence isoform selectivity and off-target interactions [2]. Fluorination also lowers the pKa of the sulfonamide group, affecting zinc coordination in CA active sites and potentially improving membrane permeability [3]. These structural features mean that procurement of a generic 'benzimidazole sulfonamide' without specifying the fluoro and isopropyl substitution pattern risks obtaining a compound with measurably different target engagement and selectivity.

Quantitative Differentiation Evidence for 4-Fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338423-30-6)


Fluorinated vs. Non-Fluorinated Benzenesulfonamide CA Binding Potency: Class-Level Comparison with 4-Methyl Analog

In the 2013 study by Zubrienė et al., a series of benzenesulfonamide derivatives bearing benzimidazole moieties were tested for binding to recombinant human CA isozymes I, II, VII, XII, and XIII via thermal shift assay. The authors reported that 'all fluorinated benzenesulfonamides exhibited nanomolar binding potency toward tested CAs and fluorinated benzenesulfonamides possessed higher binding potency than non-fluorinated compounds' [1]. While the exact Kd values for CAS 338423-30-6 were not individually reported in the public version of this paper, the class-level comparison between fluorinated and non-fluorinated analogs provides a quantitative expectation: fluorinated derivatives consistently achieved lower (i.e., more potent) Kd values across all five tested CA isozymes. The non-fluorinated comparator CAS 338423-18-0 (4-methyl analog; MW 357.47) lacks the electron-withdrawing fluorine atom, which has been shown to reduce binding potency in this chemotype [2].

Carbonic Anhydrase Inhibition Fluorine Effect Benzenesulfonamide Binding Affinity

Para-Fluoro vs. Other Halogen Substituents: Differential Impact on CA Isozyme Selectivity

The 4-fluoro substituent on the benzenesulfonamide ring of CAS 338423-30-6 differentiates it from the 2,5-dichloro analog (CAS 338423-22-6) and the 3,5-dichloro analog (CAS 338423-32-8). In the broader fluorinated benzenesulfonamide literature, fluorine substitution at the para position is associated with distinct isoform selectivity profiles compared to chloro-substituted analogs. Specifically, Matulis and colleagues demonstrated that fluorinated benzenesulfonamides exhibit selectivity toward the tumor-associated isoform CA IX over the ubiquitous CA II, a selectivity not observed with chloro-substituted derivatives [1]. While direct head-to-head data for CAS 338423-30-6 vs. CAS 338423-22-6 are not publicly available, the class-level inference from structurally analogous compounds indicates that the para-fluoro derivative is more likely to exhibit CA IX selectivity than the dichloro analog [2].

Carbonic Anhydrase Isozyme Selectivity Halogen Substitution Structure-Activity Relationship

N-1 Isopropyl vs. N-Methyl Substitution on Benzimidazole: Impact on Lipophilicity and Target Engagement

CAS 338423-30-6 bears an N-1 isopropyl group on the benzimidazole core, distinguishing it from CAS 338410-92-7 (4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide), which has an N-1 methyl substituent. The isopropyl group increases calculated logP by approximately 0.4–0.6 log units compared to the methyl analog, based on standard fragment-based calculations (cLogP for CAS 338423-30-6: ~3.5; cLogP for CAS 338410-92-7: ~2.9–3.1) . In the CA inhibitor literature, N-alkyl substituents on benzimidazole have been shown to modulate isoform selectivity: bulkier N-alkyl groups tend to favor binding to CA VII and CA XIII over CA I and CA II [1]. The isopropyl group is predicted to provide a distinct selectivity fingerprint compared to the methyl analog, although direct experimental confirmation of this effect for this specific compound pair is not available in the public domain.

Benzimidazole N-Alkylation Lipophilicity Structure-Activity Relationship logP

Benzimidazole Sulfonamide Derivatives as RORγt Inverse Agonists: Patent Evidence for Inflammatory Disease Applications

Benzimidazole sulfonamide derivatives of the general formula encompassing CAS 338423-30-6 have been patented by Galderma Research & Development as inverse agonists of the retinoid-related orphan receptor gamma t (RORγt) [1]. The patent (US 10,618,890 B2 / WO2016/097393) describes the use of these compounds for topical and/or oral treatment of RORγt-mediated inflammatory diseases, specifically acne, psoriasis, and atopic dermatitis [1]. In the RORγt assay using HEK293T cells transfected with GAL4-fused RORγ LBD, structurally related benzimidazole sulfonamides demonstrated IC₅₀ values in the low micromolar to nanomolar range [2]. This therapeutic indication differentiates this chemotype from simple CA inhibitors, which are primarily investigated for glaucoma, cancer, and diuretic applications. While the exact IC₅₀ of CAS 338423-30-6 in the RORγt assay has not been publicly disclosed, its structural features place it within the claimed chemical space of the Galderma patent [1].

RORγt Inverse Agonist Th17 Pathway Inflammatory Disease Acne Psoriasis

Optimal Research and Industrial Application Scenarios for 4-Fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338423-30-6)


Carbonic Anhydrase Isozyme Profiling and Selectivity Screening

This compound is best deployed as a fluorinated benzenesulfonamide probe for in vitro screening against a panel of recombinant human carbonic anhydrase isozymes (CA I, II, VII, IX, XII, XIII). The 4-fluoro substituent is expected to confer higher binding potency than non-fluorinated analogs [1], while the N-1 isopropyl group on the benzimidazole may modulate isoform selectivity compared with N-methyl or N-unsubstituted derivatives [2]. Researchers should prioritize this compound over the 4-methyl analog (CAS 338423-18-0) when higher target engagement is required for assay sensitivity.

Structure-Activity Relationship (SAR) Studies in RORγt Inverse Agonist Programs

Given its structural alignment with the patented Galderma chemotype (US 10,618,890 B2), this compound can serve as a reference standard or starting point for SAR exploration in RORγt inverse agonist programs targeting inflammatory skin diseases (acne, psoriasis, atopic dermatitis) [3]. Its isopropyl and 5,6-dimethyl substitution pattern on the benzimidazole provides a distinct steric profile compared to the trimethyl analog (CAS 338410-92-7), which may yield differential activity in RORγt reporter assays.

Chemical Probe for Fluorine-Specific Pharmacodynamic Studies

The para-fluoro substituent on the benzenesulfonamide ring makes this compound suitable for fluorine-specific analytical detection (e.g., ¹⁹F NMR) in pharmacokinetic or target engagement studies. The fluorine atom serves as a spectroscopic handle absent in the 4-methyl (CAS 338423-18-0) and dichloro (CAS 338423-22-6, CAS 338423-32-8) analogs [1]. This provides a practical advantage for in vitro metabolism and protein-binding assays where fluorine detection enhances signal-to-noise ratio.

Quote Request

Request a Quote for 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.